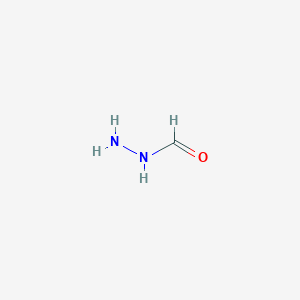

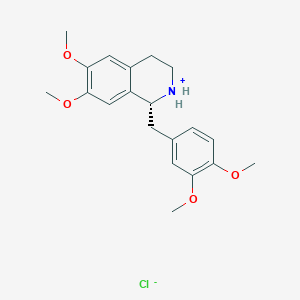

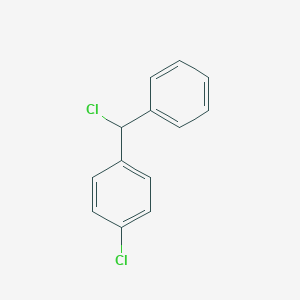

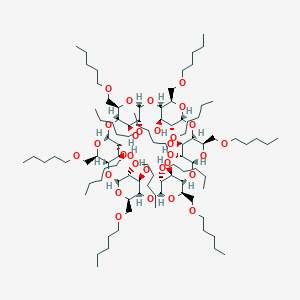

![molecular formula C6H12O15P3 · 3Na B046612 [(1S,2R,3S,4S,5R,6S)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate CAS No. 2068-89-5](/img/structure/B46612.png)

[(1S,2R,3S,4S,5R,6S)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate

Übersicht

Beschreibung

This compound, also known as Inositol triphosphate or myo-Inositol 1,4,5-trisphosphate, is an inositol phosphate . It has a molecular formula of C6H15O15P3 and a molecular weight of 420.10 g/mol . The IUPAC name is [(1S,2R,3S,4S,5R,6S)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate .

Molecular Structure Analysis

The compound has a complex structure with multiple stereocenters. The InChI string isInChI=1S/C6H15O15P3/c7-1-2(8)5(20-23(13,14)15)6(21-24(16,17)18)3(9)4(1)19-22(10,11)12/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)/t1-,2+,3+,4-,5-,6-/m0/s1 . The canonical SMILES is C1(C(C(C(C(C1OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O)O and the isomeric SMILES is [C@@H]1(C@H(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O)O . Physical And Chemical Properties Analysis

The compound has a molecular weight of 420.10 g/mol . It has 9 hydrogen bond donors and 15 hydrogen bond acceptors . The exact mass is 419.96238076 g/mol . The compound has a complexity of 574 .Wissenschaftliche Forschungsanwendungen

Cellular Signaling

Inositol triphosphate plays a crucial role in cellular signaling . It triggers the rapid release of calcium into the cell fluid, initiating various cellular processes .

Smooth Muscle Contraction

The release of calcium triggered by Inositol triphosphate can lead to smooth muscle contraction . This is particularly important in various physiological processes such as the regulation of blood pressure and airway tone.

Glucose Release

Inositol triphosphate is involved in the release of glucose . This is crucial for maintaining energy balance within the body and is particularly relevant in the context of diseases like diabetes.

Histamine Release

Inositol triphosphate can trigger the release of histamine , a compound involved in local immune responses as well as regulating physiological function in the gut and acting as a neurotransmitter.

Research Tool in Live Cell Imaging

Inositol triphosphate has been used in the development of resonance energy transfer-based biosensors . These sensors can be used to monitor both the increase and decrease of Inositol triphosphate levels in live cells, making them suitable for high-throughput applications .

Understanding Evolutionary History of Proteins

Research on Inositol triphosphate has contributed to our understanding of the evolutionary history of proteins . For example, studies on Inositol 1,4,5-trisphosphate 3-kinase (IP3 3-kinase/IP3K), which phosphorylates Inositol triphosphate, have revealed insights into the evolution of this protein in fungi, plants, and animals .

Therapeutic Applications

Inhibitors of IP6K, an enzyme that phosphorylates Inositol triphosphate, have shown therapeutic benefits in animal models . These benefits include lowering body weight, reducing blood glucose, and attenuating myocardial injury .

Protein Binding and Activation

Inositol polyphosphates, a class of signaling molecules that includes Inositol triphosphate, have the ability to bind to proteins and contribute to their activation . This is particularly important in the case of enzymes, where the binding of Inositol polyphosphates can contribute to their activation .

Wirkmechanismus

Target of Action

Inositol triphosphate, also known as myo-Inositol 1,4,5-trisphosphate, primarily targets the Inositol 1,4,5-trisphosphate receptor (IP3R) . This receptor is a calcium-release channel located on intracellular membranes, especially the endoplasmic reticulum . The IP3R has an affinity for IP3 in the low nanomolar range .

Mode of Action

Inositol triphosphate is an inositol phosphate signaling molecule. It is produced by the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a phospholipid located in the plasma membrane, by phospholipase C (PLC) . IP3 is soluble and diffuses through the cell, where it binds to its receptor, the IP3R . When IP3 binds its receptor, calcium is released into the cytosol .

Biochemical Pathways

The production of IP3 is part of a signal transduction pathway that controls a variety of cellular processes. The pathway begins with the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into IP3 and diacylglycerol (DAG) . This pathway regulates numerous cellular and physiological processes, such as carbohydrate metabolism, gene expression, and the flight-or-fight response .

Pharmacokinetics

It exists for only a few seconds before being converted to inositol by the action of a sequence of enzymes .

Result of Action

The binding of IP3 to its receptor triggers the rapid release of calcium into the cell fluid . This initiates various cellular processes, such as smooth muscle contraction and the release of glucose, histamine, etc . In addition, calcium controls the activity of numerous downstream targets .

Action Environment

The action of IP3 is influenced by various environmental factors. For instance, the pH of the solution determines the form of the phosphate group, which in turn determines its ability to bind to other molecules . Considering that the average physiological pH is approximately 7.4, the main form of the phosphate groups bound to the inositol ring in vivo is PO42- . This gives IP3 a net negative charge, which is important in allowing it to dock to its receptor, through binding of the phosphate groups to positively charged residues on the receptor .

Eigenschaften

IUPAC Name |

[(1S,2R,3S,4S,5R,6S)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15O15P3/c7-1-2(8)5(20-23(13,14)15)6(21-24(16,17)18)3(9)4(1)19-22(10,11)12/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)/t1-,2+,3+,4-,5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMWCIQZXVOZEGG-HOZKJCLWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@@H]1([C@H]([C@@H]([C@H]([C@@H]([C@H]1OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15O15P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001015822 | |

| Record name | DL-myo-Inositol 1,4,5-triphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001015822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(1S,2R,3S,4S,5R,6S)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate | |

CAS RN |

2068-89-5, 88269-39-0, 27121-73-9, 85166-31-0 | |

| Record name | L-myo-Inositol 1,4,5-trisphosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2068-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Inositol 1,4,5-triphosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88269-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Inositol 1,3,6-triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002068895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | myo-Inositol, tris(dihydrogen phosphate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027121739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Inositol 1,4,5-trisphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085166310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | myo-Inositol, 1,4,5-tris(dihydrogen phosphate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088269390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-myo-Inositol 1,4,5-triphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001015822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

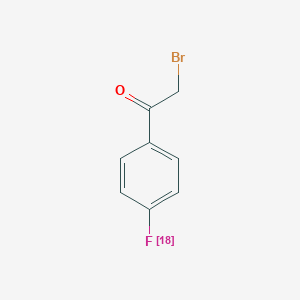

![Methyl 3-[13-(2,2-difluoroethenyl)-8-ethenyl-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B46546.png)